4-(4-methylbenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(4-methylbenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C13H17N3S and its molecular weight is 247.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.11431873 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Insecticidal Activity
4-(4-methylbenzyl)-5-propyl-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and tested for their insecticidal activity. Compounds in this series exhibited significant activity against Plodia interpunctella, a common pest in stored products (Maddila, Pagadala, & Jonnalagadda, 2015).
Antioxidant Properties
Research has shown that derivatives of this compound demonstrate potent antioxidant activity. This is attributed to the presence of electron-releasing groups in these compounds, which were evaluated using various antioxidant assays (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015).
Biological Activity Prediction and Theoretical Studies
Triazole compounds, including derivatives of this compound, are significant in organic chemistry due to their diverse biological activities. Theoretical studies using density functional theory (DFT) have been conducted to predict the biological activities of these compounds, indicating potential as inhibitors for specific enzymes (Srivastava, Kumar, Misra, Manjula, Sarojini, & Narayana, 2016).
Corrosion Inhibition
These triazole derivatives have also been studied for their potential as corrosion inhibitors. Research indicates they can form protective films on metal surfaces, making them useful in mitigating corrosion in various industrial applications (Ansari, Quraishi, & Singh, 2014).
Anti-lipase and Anti-α-glucosidase Activities
Compounds derived from this compound have shown significant anti-lipase and anti-α-glucosidase activities, making them potential candidates for the treatment of diseases related to lipid and carbohydrate metabolism (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Activities
Various derivatives have been synthesized and evaluated for their antimicrobial properties, displaying effective antibacterial and antifungal activities against a range of microorganisms (Rajurkar, Deshmukh, & Sonawane, 2016).
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-3-propyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-3-4-12-14-15-13(17)16(12)9-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZHCNAIQIVWLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1CC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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